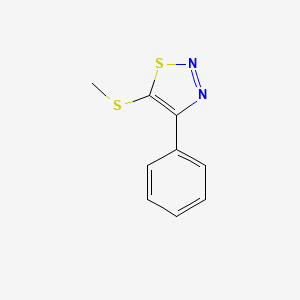

5-(methylsulfanyl)-4-phenyl-1,2,3-thiadiazole

Description

Chemical Nomenclature and Structural Identification

The systematic naming of 5-(methylsulfanyl)-4-phenyl-1,2,3-thiadiazole follows IUPAC conventions, which prioritize the numbering of heteroatoms to achieve the lowest possible locants. In this framework:

- The parent structure is designated as 1,2,3-thiadiazole , with sulfur at position 1 and nitrogen atoms at positions 2 and 3.

- Substituents are assigned based on their positions: a phenyl group at carbon 4 and a methylsulfanyl group (-SCH₃) at carbon 5.

Table 1: Key Identifiers and Structural Data

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈N₂S₂ |

| Molecular Weight | 208.3 g/mol (theoretical) |

| SMILES | CSc1nnc(c1C)C2=CC=CC=C2 |

| InChIKey | BCKNSBBDDVYPER-UHFFFAOYSA-N (analogous) |

| Aromatic System | Planar, conjugated π-electron system |

The molecular architecture combines a thiadiazole core with substituents that influence electronic distribution. The phenyl ring introduces steric bulk and π-conjugation, while the methylsulfanyl group contributes electron-donating effects via sulfur’s lone pairs. X-ray crystallographic data for closely related compounds, such as 5-methyl-4-phenyl-1,2,3-thiadiazole, reveal bond lengths of approximately 1.74 Å for C-S and 1.32 Å for N=N, consistent with aromatic delocalization.

Historical Context in Heterocyclic Compound Research

Thiadiazoles emerged as a distinct class of heterocycles following the development of the Hantzsch–Widman nomenclature system in the late 19th century. Early synthetic routes, such as the Hurd–Mori reaction (1950s), enabled the preparation of 1,2,3-thiadiazoles from acyl hydrazones and thionyl chloride, laying the groundwork for structural diversification. The target compound’s synthesis likely evolved from these classical methods, though modern techniques like microwave-assisted cyclization (e.g., 300W irradiation at 110°C for minutes) offer improved efficiency for analogous systems.

The exploration of sulfur-nitrogen heterocycles accelerated in the 1970s with the discovery of bioactive thiadiazoles, such as acetazolamide (a carbonic anhydrase inhibitor). While this compound itself has not been widely studied, its structural relatives have been investigated for:

Significance in Medicinal Chemistry and Materials Science

Medicinal Chemistry

Thiadiazole derivatives are prized for their bioisosteric equivalence to carboxylic acid groups and their ability to modulate pharmacokinetic properties. For this compound:

Materials Science

Sulfur-containing heterocycles contribute to advanced materials due to their:

- Electron-transport properties : Thiadiazole rings act as n-type semiconductors in organic field-effect transistors (OFETs).

- Coordination chemistry : Nitrogen and sulfur sites bind transition metals, enabling applications in catalytic systems.

Table 2: Comparative Reactivity of Thiadiazole Derivatives

Properties

IUPAC Name |

5-methylsulfanyl-4-phenylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-12-9-8(10-11-13-9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXUDOSPNARBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=NS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfanyl)-4-phenyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-4-phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups at the sulfur atom .

Scientific Research Applications

Pharmacological Applications

The pharmacological activities of 5-(methylsulfanyl)-4-phenyl-1,2,3-thiadiazole and its derivatives have been extensively studied. Key findings include:

- Anticancer Activity : Compounds based on the thiadiazole structure have shown promising anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study reported that certain derivatives exhibited IC50 values as low as 0.28 µg/mL against breast cancer MCF-7 cells, indicating potent growth inhibitory activity .

- Antimicrobial Properties : The antimicrobial activity of thiadiazole derivatives has been evaluated against several pathogens. For example, certain compounds displayed notable antibacterial effects against strains such as Xanthomonas oryzae, with inhibition rates significantly higher than commercial bactericides . Additionally, some derivatives have shown efficacy against viral infections, suggesting potential in antiviral drug development .

- Neurological Effects : Research has indicated that thiadiazole compounds may possess neuroprotective properties. Studies on related compounds have demonstrated their ability to block maximal electroshock seizures and protect against certain convulsions in animal models .

Agricultural Applications

The utility of this compound extends into agriculture:

- Pesticidal Activity : New synthetic routes have been developed to create thiadiazole-based compounds with insecticidal and fungicidal properties. These compounds are being explored for their effectiveness in controlling agricultural pests and pathogens, contributing to sustainable agricultural practices .

- Plant Growth Regulation : Some derivatives have been evaluated for their ability to induce plant resistance against diseases and pests. This includes studies where compounds were shown to enhance the plant's natural defenses, thus reducing reliance on chemical pesticides .

Table 1: Summary of Biological Activities of Thiadiazole Derivatives

| Activity Type | Compound/Derivative | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Anticancer | 5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 0.28 µg/mL |

| Antimicrobial | N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl) | Xanthomonas oryzae | 30% inhibition at 100 μg/mL |

| Neurological | Thiadiazole derivatives | Mouse Model | Protective effects noted |

| Pesticidal | Various synthesized thiadiazoles | Agricultural pests | Efficacy in lab tests |

Mechanism of Action

The mechanism by which 5-(methylsulfanyl)-4-phenyl-1,2,3-thiadiazole exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis through the activation of caspases and the mitochondrial pathway .

Comparison with Similar Compounds

Reactivity Under Thermal and Lithiation Conditions

Thermal Decomposition via Flash Vacuum Thermolysis (FVT)

- 5-(Aryloxy)-4-phenyl-1,2,3-thiadiazoles (e.g., 8a, 8b): FVT of 5-(4-methylphenoxy)-4-phenyl-1,2,3-thiadiazole (8a) at 170–250°C produces 2-(4-methylphenoxy)benzothiophene (9a) and p-cresol (10a) via diradical intermediates . Similarly, 5-(4-methoxyphenoxy)-4-phenyl-1,2,3-thiadiazole (8b) forms 2-(4-methoxyphenoxy)benzothiophene (9b) and 4-methoxyphenol (10b) at 150–200°C .

- 5-(Thioaryl)-4-phenyl-1,2,3-thiadiazoles (e.g., 11a–c): FVT of 5-[(4-methylphenyl)thio]-4-phenyl-1,2,3-thiadiazole (11a) at 210–250°C yields dithiins (12a) and sulfides (14a, 15a), while 5-[(4-chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (11b) forms benzothiophene (13b) and disulfides (14b, 15b) .

Lithiation Reactions

- 4-Phenyl-1,2,3-thiadiazole : Lithiation at the 5-position occurs with LDA or butyllithium at -65°C, forming the 5-lithiated species (47) .

- 4-Methyl-5-phenyl-1,2,3-thiadiazole : Ring cleavage occurs with butyllithium, contrasting with the stability of 4,5-diphenyl-1,2,3-thiadiazole under similar conditions .

Physical and Spectral Properties

Melting Points and Structural Features

Key Observations :

- Hybrid structures (e.g., 7d, 7g) exhibit higher melting points (98–116°C) due to increased molecular rigidity and intermolecular interactions .

- Sulfone derivatives (e.g., 4-methylphenyl sulfone) have higher molar masses (~316 g/mol) compared to methylsulfanyl analogs, influencing solubility and crystallinity .

Antimycobacterial Activity

- Hydrazones with 4-methyl-1,2,3-thiadiazole (3d) : MIC < 0.1 µM against M. tuberculosis, comparable to isoniazid (INH) .

- Sulfonyl hydrazones (5g, 5k) : Enhanced activity (MIC < 0.1 µM) attributed to the sulfonyl group's electron-withdrawing effects .

Antioxidant and Radical Scavenging

Biological Activity

5-(Methylsulfanyl)-4-phenyl-1,2,3-thiadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, antimicrobial activity, and potential applications in drug development.

Chemical Structure and Properties

The compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the methylsulfanyl and phenyl groups significantly influences its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including this compound, as anticancer agents. The mechanism of action is believed to involve various pathways, including apoptosis induction and cell cycle arrest.

Case Studies

- In Vitro Studies : A study demonstrated that derivatives of thiadiazoles exhibited significant cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). For instance, a derivative showed an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment .

- Mechanistic Insights : The anticancer effects are attributed to the inhibition of key enzymes involved in cancer cell proliferation. For example, some derivatives inhibit inosine monophosphate dehydrogenase (IMPDH), crucial for nucleotide synthesis in rapidly dividing cells .

- Selectivity : Notably, certain compounds displayed selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index. For instance, compound 2g was identified as a potent selective inhibitor with minimal toxicity to normal human umbilical vein endothelial cells (HUVEC) compared to its effects on cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also shown promise as antimicrobial agents. The presence of halogen substituents has been linked to enhanced antibacterial activity against Gram-positive bacteria .

Research Findings

- Antibacterial Properties : A study indicated that compounds with thiadiazole moieties exhibited significant activity against various bacterial strains, suggesting their potential use in treating bacterial infections .

- Synergistic Effects : Combining thiadiazole derivatives with other antimicrobial agents could enhance efficacy and reduce toxicity through synergistic mechanisms .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(methylsulfanyl)-4-phenyl-1,2,3-thiadiazole, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via copper-catalyzed cross-coupling of methylthiol with halogenated 4-phenyl-1,2,3-thiadiazole precursors under moderate temperatures (70–80°C). Yield optimization involves controlling stoichiometry, solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% CuI) . Alternative routes include cyclization of thiosemicarbazide derivatives with phosphorous oxychloride (POCl₃), requiring reflux conditions (3–5 hours) and pH adjustment during workup .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- NMR : H and C NMR identify substituents (e.g., phenyl protons at δ 7.2–7.5 ppm, methylsulfanyl at δ 2.1–2.3 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., S–C bonds ≈ 1.70–1.75 Å) and confirms regiochemistry .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 249 for C₉H₇N₃S₂⁺) and fragmentation patterns validate purity .

Q. How does the methylsulfanyl group influence the compound’s physicochemical properties?

- Methodology : Computational studies (DFT) reveal that the methylsulfanyl group increases lipophilicity (logP ≈ 2.8), enhancing membrane permeability. Steric effects from the phenyl group reduce rotational freedom, stabilizing the thiadiazole ring. Solubility can be tested via HPLC with varied mobile phases (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy)?

- Methodology :

- Dose-response assays : Compare IC₅₀ values across cell lines (e.g., NCI-60 panel) to identify selectivity windows .

- Mechanistic profiling : Use transcriptomics to differentiate pathways (e.g., apoptosis induction vs. membrane disruption) .

- Structural analogs : Synthesize derivatives with varied substituents (e.g., replacing methylsulfanyl with cyclohexylsulfanyl) to isolate activity contributors .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) and predict sites for electrophilic attack (e.g., C-5 of the thiadiazole ring) .

- Molecular docking : Simulate interactions with biological targets (e.g., thymidylate synthase) to guide functionalization for enhanced binding .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Methodology :

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products (e.g., disulfides) during cross-coupling .

- Purification : Use flash chromatography with silica gel (hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How do electronic effects of substituents modulate the compound’s electrochemical behavior?

- Methodology : Cyclic voltammetry in non-aqueous media (e.g., acetonitrile with 0.1 M TBAPF₆) reveals oxidation peaks near +1.2 V (vs. Ag/AgCl), attributed to sulfur centers. Hammett correlations quantify substituent effects on redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.